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Abstract
Taragarestrant (D-0502) is a potent, orally bioavailable, nonsteroidal selective estrogen

receptor degrader (SERD) under development for the treatment of estrogen receptor-positive

(ER+) breast cancer. Developed by InventisBio, it represents a promising next-generation

endocrine therapy designed to overcome the limitations of existing treatments, including

resistance to aromatase inhibitors and other SERDs like fulvestrant. This technical guide

provides a comprehensive overview of the available information on the synthesis, chemical

properties, and mechanism of action of Taragarestrant, based on publicly accessible data from

preclinical and clinical studies.

Introduction
Estrogen receptor-positive (ER+) breast cancer is the most prevalent subtype of breast cancer,

and endocrine therapy remains a cornerstone of its treatment. Selective estrogen receptor

degraders (SERDs) are a class of therapeutic agents that not only antagonize the estrogen

receptor but also induce its degradation, thereby inhibiting ER-mediated signaling pathways

crucial for cancer cell growth and survival. Taragarestrant (D-0502) has emerged as a

significant clinical candidate in this class, demonstrating potent anti-tumor activity in various

ER+ breast cancer models, including those with ESR1 mutations that confer resistance to other

endocrine therapies.[1][2][3][4] This document consolidates the known technical details of

Taragarestrant to serve as a resource for the scientific community.
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Chemical Properties and Identification
Taragarestrant is a small molecule with a complex heterocyclic structure. Its chemical identity is

well-defined in multiple chemical databases.[5][6]

Property Value Reference

IUPAC Name

(E)-3-[3,5-dichloro-4-

[(1R,3R)-2-(2-fluoro-2-methyl-

propyl)-3-methyl-1,3,4,9-

tetrahydropyrido[3,4-b]indol-1-

yl]phenyl]prop-2-enoic acid

[5][6]

Synonyms D-0502, D0502 [6][7]

CAS Number 2118899-51-5 [1][5]

Molecular Formula C₂₅H₂₅Cl₂FN₂O₂ [5]

Molar Mass 475.39 g·mol⁻¹ [5]

Chemical Structure (See Figure 1)

Figure 1: Chemical Structure of Taragarestrant (D-0502) (Image of the chemical structure of

Taragarestrant would be placed here in a full whitepaper. For this text-based generation, please

refer to the IUPAC name and molecular formula for structural details.)

Synthesis of Taragarestrant (D-0502)
While a detailed, step-by-step experimental protocol for the synthesis of Taragarestrant is not

publicly available in peer-reviewed literature, the synthesis is likely described in patents filed by

InventisBio. A Chinese patent, CN106518768, has been associated with Taragarestrant and is

presumed to contain the synthetic route. Due to the proprietary nature of this information, a

generalized synthesis pathway is proposed here based on its chemical structure, which is

noted to be similar to that of AZD9496.[2][3] The synthesis would logically involve the

construction of the core tetrahydropyrido[3,4-b]indole ring system, followed by functionalization

with the substituted phenylprop-2-enoic acid side chain.
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A potential, high-level retrosynthetic analysis is depicted in the diagram below. This is a

hypothetical pathway intended for illustrative purposes.
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Click to download full resolution via product page

Caption: Hypothetical retrosynthetic analysis of Taragarestrant (D-0502).

Mechanism of Action and Signaling Pathway
Taragarestrant functions as a selective estrogen receptor degrader (SERD).[1][7] Its

mechanism involves binding to the estrogen receptor (ER), which induces a conformational

change in the receptor protein. This altered conformation leads to the ubiquitination and

subsequent degradation of the ER by the proteasome.[6][7] The depletion of ER protein levels

effectively shuts down ER-mediated signaling pathways, which are critical for the proliferation

and survival of ER-positive breast cancer cells.[7]

The diagram below illustrates the proposed signaling pathway and the mechanism of action of

Taragarestrant.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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